Product packaging for 6,6-Difluorospiro[2.5]octan-1-amine(Cat. No.:CAS No. 1461706-22-8)

6,6-Difluorospiro[2.5]octan-1-amine

Cat. No.: B3322479
CAS No.: 1461706-22-8
M. Wt: 161.19
InChI Key: HZYXMWOXTRIDCI-UHFFFAOYSA-N
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Description

6,6-Difluorospiro[2.5]octan-1-amine is a useful research compound. Its molecular formula is C8H13F2N and its molecular weight is 161.19. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13F2N B3322479 6,6-Difluorospiro[2.5]octan-1-amine CAS No. 1461706-22-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,6-difluorospiro[2.5]octan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2N/c9-8(10)3-1-7(2-4-8)5-6(7)11/h6H,1-5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYXMWOXTRIDCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC12CC2N)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Mechanistic Studies of Synthetic Transformations

Detailed Investigation of Key Cyclization Mechanisms

The formation of the spiro[2.5]octane core, which features a cyclopropane (B1198618) ring fused to a cyclohexane (B81311) ring, is a critical step. A common and effective method for constructing such a system is through an intramolecular cyclopropanation reaction. One plausible mechanistic pathway involves a Michael-initiated ring closure (MIRC) reaction. rsc.org

In a hypothetical MIRC approach to a precursor of 6,6-Difluorospiro[2.5]octan-1-amine, a suitable cyclohexanone (B45756) derivative bearing an α,β-unsaturated ester or a similar activating group would react with a sulfur ylide. The reaction is initiated by the conjugate addition of the ylide to the Michael acceptor. This is followed by an intramolecular nucleophilic substitution, where the resulting enolate displaces the sulfide (B99878) to form the cyclopropane ring. The stereochemistry of the cyclopropanation can often be controlled by the choice of chiral catalysts or auxiliaries. rsc.org

Another well-established method for cyclopropanation is the Simmons-Smith reaction, which involves the reaction of an alkene with a carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple. unl.pt In the context of synthesizing a spiro[2.5]octane system, this would likely involve the cyclopropanation of a methylenecyclohexane (B74748) precursor. The mechanism is believed to proceed through a "butterfly" transition state, where the zinc carbenoid delivers the methylene (B1212753) group to the double bond in a concerted fashion. The presence of directing groups, such as hydroxyl groups, on the cyclohexane ring can significantly influence the diastereoselectivity of the cyclopropanation. unl.pt

Cyclization Method Key Reagents Plausible Intermediate Mechanistic Feature
Michael-Initiated Ring Closure (MIRC)Cyclohexanone derivative with Michael acceptor, Sulfur ylideEnolate intermediateConjugate addition followed by intramolecular substitution rsc.org
Simmons-Smith CyclopropanationMethylenecyclohexane, Diiodomethane, Zn-Cu coupleZinc carbenoidConcerted methylene transfer via a "butterfly" transition state unl.pt

Understanding Fluorination Reaction Pathways

The introduction of the gem-difluoro group at the 6-position of the spiro[2.5]octane skeleton is a key transformation. A common precursor for this step would be the corresponding ketone, spiro[2.5]octan-6-one. The gem-difluorination of ketones can be achieved using various fluorinating agents.

One of the most widely used reagents for this transformation is diethylaminosulfur trifluoride (DAST). The mechanism of deoxyfluorination with DAST is thought to involve the initial formation of a fluoro-oxosulfonium intermediate upon reaction of the ketone with DAST. This is followed by the nucleophilic attack of a fluoride (B91410) ion, leading to the formation of a gem-difluoro compound.

Alternatively, electrophilic fluorinating agents such as Selectfluor can be employed, often in a two-step process. nih.gov For instance, the ketone can first be converted to a silyl (B83357) enol ether or an enamine. Subsequent treatment with an electrophilic fluorine source like Selectfluor would then introduce the fluorine atoms. The mechanism involves the attack of the electron-rich enol derivative on the electrophilic fluorine atom. For gem-difluorination, this process would need to be repeated. Recent advances have also explored the use of organo-photoredox catalysis for the gem-difluoroallylation of ketones, which proceeds via C(sp³)–C bond and C–F bond cleavage. chemrxiv.org

Fluorination Method Fluorinating Agent Key Intermediate Mechanistic Feature
DeoxyfluorinationDiethylaminosulfur trifluoride (DAST)Fluoro-oxosulfonium intermediateNucleophilic fluoride displacement
Electrophilic FluorinationSelectfluor (on enol ether/enamine)Cationic intermediateAttack of enol on electrophilic fluorine nih.gov
Photoredox Catalysisα-trifluoromethyl alkenesRadical cation intermediateSingle electron transfer followed by C-C and C-F bond cleavage chemrxiv.org

Mechanistic Aspects of Amine Introduction and Modification

The final key step is the introduction of the amine group at the 1-position of the cyclopropane ring. This can be achieved through various synthetic strategies, often starting from a precursor bearing a suitable leaving group or a carbonyl group at the desired position.

One common approach is the reductive amination of a corresponding ketone, 6,6-difluorospiro[2.5]octan-1-one. This reaction typically proceeds through the formation of an imine or enamine intermediate by condensation of the ketone with an amine source (e.g., ammonia (B1221849) or a protected amine), followed by reduction with a hydride reagent such as sodium borohydride (B1222165) or sodium cyanoborohydride. The stereoselectivity of this process can be influenced by the steric bulk of the reducing agent and the substrate.

Alternatively, the amine group can be introduced via nucleophilic substitution of a suitable leaving group (e.g., a tosylate or a halide) at the C1 position with an amine nucleophile. The mechanism of this SN2 reaction involves the backside attack of the amine on the carbon atom bearing the leaving group, leading to inversion of stereochemistry if a chiral center is present. The synthesis of aminocyclopropanes can also be achieved through tandem methods involving the catalytic asymmetric preparation of enantioenriched β-hydroxy enamines followed by cyclopropanation. acs.orgacs.org

Transition State Analysis in Enantioselective Pathways

Achieving enantioselectivity in the synthesis of this compound is a significant challenge, often addressed during the cyclopropanation or amine introduction steps. The stereochemical outcome of these reactions is determined by the relative energies of the diastereomeric transition states.

In asymmetric cyclopropanation reactions catalyzed by chiral transition metal complexes (e.g., those of rhodium or copper with chiral ligands), the enantioselectivity arises from the specific coordination of the substrate to the chiral catalyst, which dictates the facial selectivity of the carbene transfer. Computational studies of such systems often focus on elucidating the geometry of the catalyst-substrate complex in the transition state to explain the observed stereochemical preferences. researchgate.net For instance, steric interactions between the substrate and the chiral ligands in the transition state can disfavor one approach of the alkene to the metal carbene, leading to the preferential formation of one enantiomer. researchgate.net

Similarly, in organocatalyzed Michael-initiated ring closure reactions, the enantioselectivity is governed by the formation of a chiral enamine or iminium ion intermediate. The transition state model for these reactions often involves hydrogen bonding or other non-covalent interactions between the substrate, the catalyst, and the reactants, which create a chiral environment and direct the stereochemical course of the reaction. rsc.org

Computational Probing of Reaction Intermediates and Energy Barriers

Computational chemistry, particularly density functional theory (DFT), has become an invaluable tool for probing the intricate details of reaction mechanisms, including the structures of elusive intermediates and the energy profiles of reaction pathways.

In the context of enantioselective cyclopropanation, computational modeling can be used to rationalize the observed stereoselectivity. By calculating the energies of the different transition state structures leading to the possible stereoisomers, the preferred reaction pathway can be identified. These models can also be used to predict the effect of modifying the catalyst structure or the reaction conditions on the enantiomeric excess of the product. nih.gov

Chemical Reactivity and Functional Group Transformations of 6,6 Difluorospiro 2.5 Octan 1 Amine

Reactivity of the Primary Amine Functionality

The primary amine group in 6,6-Difluorospiro[2.5]octan-1-amine is a versatile functional handle that readily participates in a wide range of nucleophilic reactions. These transformations allow for the straightforward introduction of diverse substituents, enabling the synthesis of a variety of derivatives with tailored properties.

Acylation and Sulfonylation Reactions

The primary amine of this compound is expected to react readily with acylating and sulfonylating agents to form the corresponding amides and sulfonamides. These reactions are fundamental in organic synthesis and are widely used to modify the properties of amine-containing molecules.

Acylation: In a typical acylation reaction, the amine would react with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as triethylamine (B128534) or pyridine, to yield the corresponding N-acyl derivative. For instance, the reaction with acetyl chloride would produce N-(6,6-difluorospiro[2.5]octan-1-yl)acetamide. The reaction proceeds through a nucleophilic addition-elimination mechanism.

Reactant 1Reactant 2Product
This compoundAcetyl chlorideN-(6,6-difluorospiro[2.5]octan-1-yl)acetamide
This compoundBenzoyl chlorideN-(6,6-difluorospiro[2.5]octan-1-yl)benzamide

Sulfonylation: Similarly, sulfonylation can be achieved by reacting the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base. This reaction, known as the Hinsberg test, is also used to differentiate between primary, secondary, and tertiary amines. The resulting sulfonamide from a primary amine is acidic and soluble in aqueous base.

Reactant 1Reactant 2Product
This compoundp-Toluenesulfonyl chlorideN-(6,6-difluorospiro[2.5]octan-1-yl)-4-methylbenzenesulfonamide

Alkylation and Arylation Reactions

The nitrogen atom of the primary amine can also act as a nucleophile in alkylation and arylation reactions, leading to the formation of secondary and tertiary amines.

Alkylation: Direct alkylation with alkyl halides can be challenging to control and may result in over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. However, under carefully controlled conditions, mono-alkylation can be achieved. A more controlled method for the synthesis of secondary amines is reductive amination, where the primary amine is first condensed with an aldehyde or ketone to form an imine, which is then reduced in situ.

Arylation: N-arylation of this compound can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically employs a palladium or copper catalyst to couple the amine with an aryl halide or triflate, providing access to N-aryl derivatives.

Reactant 1Reactant 2Catalyst SystemProduct
This compoundBromobenzenePd(dba)2 / BINAPN-phenyl-6,6-difluorospiro[2.5]octan-1-amine
This compound4-ChlorotolueneCuI / ligandN-(p-tolyl)-6,6-difluorospiro[2.5]octan-1-amine

Formation of Amides, Ureas, and Carbamates

The primary amine of this compound is a key precursor for the synthesis of amides, ureas, and carbamates, which are important functional groups in many biologically active compounds.

Amide Formation: As discussed in section 4.1.1, amides are readily formed through acylation.

Urea Formation: Ureas can be synthesized by reacting the amine with an isocyanate or by a two-step procedure involving the formation of a carbamoyl (B1232498) chloride followed by reaction with another amine. A common method for the preparation of ureas involves the reaction of amines with phosgene (B1210022) or its equivalents.

Carbamate Formation: Carbamates are typically prepared by reacting the amine with a chloroformate, such as benzyl (B1604629) chloroformate (Cbz-Cl) or di-tert-butyl dicarbonate (B1257347) (Boc2O), in the presence of a base. These reactions are widely used for the protection of amine functionalities during multi-step syntheses.

Starting MaterialReagentProduct Type
This compoundPhenyl isocyanateUrea
This compoundDi-tert-butyl dicarbonate (Boc2O)Carbamate (Boc-protected amine)
This compoundBenzyl chloroformate (Cbz-Cl)Carbamate (Cbz-protected amine)

Reductive Transformations

While the primary amine is often introduced via reductive methods, it can also undergo reductive transformations. Reductive deamination, the conversion of an amine to a hydrocarbon, is a less common but synthetically useful transformation. This can be achieved through various methods, including the reaction of the amine with nitrous acid to form a diazonium salt, which can then be reduced. More modern methods for the deamination of primary amines proceed under mild conditions with good functional group tolerance.

Transformations Involving the Geminal Difluoro Moiety

Stability and Chemical Resistance of the CF2 Group

A key feature of this compound is the presence of the geminal difluoro group. The C-F bond is the strongest single bond in organic chemistry, which imparts significant chemical and metabolic stability to the molecule. nih.gov

Remote Electronic Effects of Fluorine on Reactivity

The presence of the gem-difluoromethylene group at the 6-position of the spiro[2.5]octane ring system exerts a significant influence on the reactivity of the distal primary amine at the 1-position. Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect (-I effect) is transmitted through the carbon framework of the molecule.

A key parameter for understanding the reactivity of the amine group is its basicity, quantified by the pKa of its conjugate acid. A comprehensive study on functionalized gem-difluorinated cycloalkanes revealed that the introduction of a CF2 group significantly lowers the pKa of nearby amino groups. It was found that the influence of the CF2 moiety on the basicity of amines is primarily dictated by the inductive effect of the fluorine atoms. This effect is consistent across both acyclic and cyclic aliphatic compounds.

For this compound, the electron-withdrawing CF2 group is positioned four carbons away from the primary amine. While the inductive effect weakens with distance, it is still expected to reduce the electron density on the nitrogen atom. This reduction in electron density makes the lone pair of electrons on the nitrogen less available for protonation, thereby decreasing the basicity of the amine compared to its non-fluorinated counterpart, spiro[2.5]octan-1-amine. Consequently, the nucleophilicity of the amine in this compound is also expected to be attenuated, which would affect the rates of reactions such as acylation, alkylation, and condensation.

Table 1: Predicted Physicochemical Properties

Property Value/Effect Rationale
pKa (of conjugate acid) Lower than non-fluorinated analog Inductive electron withdrawal by the remote CF2 group reduces the electron density on the nitrogen atom, decreasing its basicity.

Reactivity of the Spiro[2.5]octane Ring System

The reactivity of the spiro[2.5]octane core is dominated by the strained three-membered cyclopropane (B1198618) ring. The presence of the electron-withdrawing gem-difluoro group on the adjacent cyclohexane (B81311) ring can further activate the cyclopropane for certain transformations.

The cyclopropane ring in this compound can be considered a type of donor-acceptor (D-A) cyclopropane, where the cyclopropyl (B3062369) carbons act as the donor and are activated by the strain, while the gem-difluoro group on the adjacent ring can enhance the electrophilicity of the spiro-carbon. Such systems are susceptible to ring-opening reactions initiated by nucleophiles or under acidic conditions. sioc-journal.cnresearchgate.net

Under Lewis acidic conditions, D-A cyclopropanes are known to undergo ring-opening reactions. sioc-journal.cn For instance, the reaction of 2-arylcyclopropane-1,1-dicarbonitriles with thioacetic acid can lead to a ring-opened product. By analogy, treatment of this compound with a nucleophile in the presence of a Lewis acid could lead to the opening of the cyclopropane ring. The regioselectivity of this opening would be influenced by the stability of the resulting carbocationic intermediate.

The ring-opening of D-A cyclopropanes can be a versatile method for constructing functionalized carbon skeletons. sioc-journal.cn The reaction conditions can often be tuned to favor specific outcomes.

Beyond the amine and cyclopropane functionalities, the cyclohexane ring of this compound possesses several sp3 C-H bonds. While these are generally unreactive, modern catalytic methods are emerging for their selective functionalization. Dirhodium-catalyzed intramolecular nitrene insertion into sp3 C-H bonds, for example, allows for the synthesis of cyclic amines without the need for pre-activated substrates. nih.gov Although not specifically reported for this molecule, such advanced synthetic methods could potentially be applied to introduce new functional groups onto the cyclohexane portion of the scaffold, provided a suitable precursor is designed.

Regioselectivity and Stereoselectivity in Chemical Transformations

The rigid, three-dimensional structure of this compound, which exists as a racemic mixture of enantiomers, makes stereoselectivity a critical consideration in its chemical transformations.

Derivatization of the primary amine group with a chiral, non-racemic reagent can proceed with diastereoselectivity. For example, the acylation of racemic this compound with a chiral carboxylic acid or its derivative would lead to the formation of two diastereomeric amides. The ratio of these diastereomers would depend on the kinetic preference of the chiral reagent for one enantiomer of the amine over the other. These diastereomers would have different physical properties (e.g., melting point, solubility, chromatographic retention), allowing for their potential separation.

Furthermore, catalyst-controlled diastereoselective reactions are a powerful tool in organic synthesis. For instance, dirhodium catalysts have been shown to control the diastereoselectivity of intramolecular C-H amination reactions, providing access to specific stereoisomers of cyclic amines. nih.gov Such strategies could be envisioned for derivatives of this compound to create complex, stereodefined structures.

Table 2: Potential Diastereoselective Reactions

Reaction Type Reagent/Catalyst Expected Outcome
Acylation Chiral Carboxylic Acid (e.g., Mosher's acid chloride) Formation of a mixture of two diastereomeric amides.

Since this compound is chiral, the separation of its enantiomers or the selective synthesis of one enantiomer is highly relevant, particularly for pharmaceutical applications. Enantioselective derivatization, often through kinetic resolution, is a common strategy to achieve this.

In a kinetic resolution, the racemic amine is reacted with a substoichiometric amount of a chiral reagent or catalyst. One enantiomer of the amine reacts faster than the other, leading to a mixture of the derivatized, enantiomerically-enriched product and the unreacted, enantiomerically-enriched starting material. For example, an enzyme-catalyzed acylation could selectively acylate one enantiomer of the amine, allowing for the separation of the resulting amide from the unreacted amine of the opposite configuration.

The development of enantioselective syntheses of spirocyclic compounds is an active area of research. google.com While a direct enantioselective synthesis of this compound has not been reported, the principles of asymmetric catalysis could be applied to its synthesis or the synthesis of its precursors to obtain it in an enantiomerically pure form.

Applications As a Synthetic Building Block and Scaffold

Utilization in the Synthesis of Unnatural Amino Acids and Peptidomimetics

The synthesis of unnatural amino acids is a cornerstone of modern medicinal chemistry, enabling the creation of peptides and proteins with enhanced stability, novel functions, and tailored therapeutic properties. The incorporation of the 6,6-difluorospiro[2.5]octan-1-amino moiety can lead to the generation of novel amino acid structures. These resulting amino acids can then be utilized in the synthesis of peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved pharmacological properties.

Role as a Conformationally Restricted Scaffold in Medicinal Chemistry Lead Optimization

In the quest for new therapeutic agents, the optimization of lead compounds is a critical step. The introduction of conformational constraints into a molecule can pre-organize it for optimal interaction with its biological target, thereby enhancing potency and selectivity. The spirocyclic nature of 6,6-difluorospiro[2.5]octan-1-amine provides a rigid framework that can be used to lock a portion of a molecule into a specific three-dimensional orientation. The presence of the gem-difluoro group can further influence the local conformation and electronic properties of the molecule.

Incorporation into Diverse Molecular Architectures for Research Probes

Research probes are essential tools for elucidating biological pathways and mechanisms of action. The unique structural and electronic properties of the 6,6-difluorospiro[2.5]octan-1-amino scaffold can be leveraged in the design of such probes. By attaching reporter groups, such as fluorescent dyes or affinity tags, to the amine functionality, chemists can create tailored molecules for use in various biochemical and cell-based assays.

Building Block for Complex Natural Product Synthesis Analogues

Natural products have historically been a rich source of inspiration for drug discovery. However, their complex structures often pose significant synthetic challenges. The use of pre-fabricated, rigid building blocks like this compound can simplify the synthesis of analogues of complex natural products. These analogues, while retaining key structural features of the parent natural product, can offer improved properties or provide insights into the structure-activity relationships of the natural product itself.

Theoretical and Computational Chemistry Studies

Conformational Analysis of the Spiro[2.5]octane Scaffold

The spiro[2.5]octane framework, consisting of a cyclopropane (B1198618) ring fused to a cyclohexane (B81311) ring, possesses a distinct conformational landscape governed by the interplay of various steric and electronic factors.

Ring Strain and Stability Calculations

The stability of cycloalkanes is inversely related to their ring strain, a composite of angle strain, torsional strain, and steric strain. libretexts.orglibretexts.org The total strain energy of a cycloalkane can be determined by comparing its heat of combustion per methylene (B1212753) (CH₂) group to that of a strain-free acyclic alkane. libretexts.org

In the spiro[2.5]octane scaffold, the cyclopropane ring inherently possesses significant angle strain due to its 60° C-C-C bond angles, a substantial deviation from the ideal tetrahedral angle of 109.5°. libretexts.org The cyclohexane ring, in contrast, can adopt various puckered conformations, such as the chair, boat, and twist-boat, to alleviate strain. The chair conformation is generally the most stable for cyclohexane itself as it minimizes both angle and torsional strain.

Table 1: Calculated Strain Energies for Parent Cycloalkanes

CycloalkaneStrain Energy (kcal/mol)Primary Strain Type
Cyclopropane27.5Angle Strain
Cyclohexane0(Strain-free reference)

Note: Data is generalized from typical organic chemistry principles. Specific computational values for spiro[2.5]octane would require dedicated calculations.

Influence of Fluorine on Conformational Preferences

The introduction of two fluorine atoms at the 6-position of the spiro[2.5]octane scaffold significantly impacts its conformational preferences. Fluorine, being highly electronegative, introduces strong stereoelectronic effects. rsc.orgnih.gov These effects, including electrostatic interactions and hyperconjugation, can alter the relative stability of different ring conformations. rsc.orgresearchgate.net

Computational modeling is essential to predict the most stable conformer by calculating the energies of all possible arrangements, considering the intricate balance of these electronic and steric interactions.

Electronic Structure and Reactivity Predictions

The electronic properties of 6,6-difluorospiro[2.5]octan-1-amine are key determinants of its reactivity and potential interactions with biological targets.

Charge Distribution and Bond Orders

The high electronegativity of fluorine atoms leads to a significant polarization of the C-F bonds, creating a partial positive charge on the carbon atom and partial negative charges on the fluorine atoms. nih.gov This charge distribution can be quantified using computational methods like Natural Bond Orbital (NBO) analysis. mdpi.com The presence of the electron-withdrawing gem-difluoro group will also inductively affect the charge distribution across the entire spirocyclic system, including the amine-bearing cyclopropane ring.

Bond order calculations can provide insights into the strength and nature of the chemical bonds within the molecule. For example, the C-F bonds will exhibit a high degree of ionic character. The bond orders of the C-C bonds in the cyclopropane ring may also be affected by the electronic influence of the difluorinated cyclohexane ring.

Table 2: Predicted Partial Atomic Charges (Illustrative)

Atom/GroupPredicted Partial ChargeRationale
Fluorine (F)δ-High electronegativity
Carbon (C6)δ+Bonded to two electronegative F atoms
Nitrogen (N)δ-High electronegativity, lone pair
Carbon (C1)δ+Bonded to electronegative N atom

Note: These are qualitative predictions. Actual values would be derived from quantum chemical calculations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory provides a framework for understanding chemical reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy and spatial distribution of these orbitals indicate the molecule's ability to act as a nucleophile or an electrophile.

For this compound, the HOMO is likely to be localized on the nitrogen atom of the amine group, due to its lone pair of electrons. This suggests that the amine group is the primary site for electrophilic attack. The LUMO, on the other hand, would be influenced by the electron-withdrawing gem-difluoro group, potentially being centered around the C6 carbon and the adjacent atoms. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability; a larger gap generally implies lower reactivity. Theoretical calculations, such as those using DFT, can precisely determine the energies and shapes of the HOMO and LUMO. mdpi.combarbatti.org

Stereochemical Purity and Isomeric Relationships

The structure of this compound presents interesting stereochemical features. The spirocyclic nature of the molecule, combined with the substitution pattern, gives rise to the possibility of multiple stereoisomers.

The carbon atom C1, bearing the amine group, is a stereocenter. Additionally, the spiro carbon atom is a center of chirality. This leads to the existence of enantiomeric and diastereomeric forms of the molecule. The relative orientation of the amine group with respect to the plane of the cyclohexane ring (axial vs. equatorial in a chair-like conformation) and its relationship to the cyclopropane ring define these different isomers.

The synthesis of this compound may result in a mixture of these stereoisomers. The determination of the absolute and relative stereochemistry would require advanced analytical techniques, such as X-ray crystallography or chiral chromatography, often guided by computational predictions of the properties of each isomer. The stereochemical purity is a critical aspect, as different stereoisomers can exhibit distinct biological activities.

Bioisosteric Relationships with Other Cycloalkane Systems

In the field of medicinal chemistry, the concept of bioisosterism is a fundamental strategy for the rational design of new therapeutic agents. u-tokyo.ac.jpnih.gov Bioisosteres are atoms, ions, or molecules that, due to similar shapes, volumes, and electronic distributions, can be interchanged in a biologically active molecule without substantial loss of activity. u-tokyo.ac.jp The strategic replacement of a chemical moiety with a bioisostere can lead to significant improvements in a drug candidate's potency, selectivity, and pharmacokinetic profile. nih.gov The chemical scaffold of this compound presents a unique combination of a spirocyclic system, a gem-difluorinated cyclohexane ring, and a primary amine, making it an intriguing subject for bioisosteric comparison with simpler cycloalkane systems.

The spiro[2.5]octane core, which consists of a cyclopropane ring fused to a cyclohexane ring at a single carbon atom, imparts a high degree of three-dimensionality and conformational rigidity compared to simple monocyclic alkanes like cyclohexane or cyclopentane. nih.govrsc.org While cyclohexane exists in a dynamic equilibrium between two chair conformations, the spirocyclic nature of this compound significantly restricts this flexibility. pressbooks.pubwikipedia.org This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. nih.gov

The gem-difluoro group at the 6-position of the cyclohexane ring introduces profound electronic effects. Fluorine is the most electronegative element, and the presence of two fluorine atoms on the same carbon atom significantly alters the local electronic environment. researchgate.net This can influence the acidity of neighboring protons and the basicity of the distal aminocyclopropane moiety through inductive effects. A comparative study on functionalized gem-difluorinated cycloalkanes demonstrated that the influence of the CF2 group on the acidity and basicity of carboxylic acids and amines was primarily defined by the inductive effect of the fluorine atoms. nih.gov

When considering bioisosteric replacements, this compound can be viewed as a constrained and electronically modulated analogue of other cycloalkylamines. For instance, it can be compared to aminocyclohexane and aminocyclopentane, which are common fragments in medicinal chemistry.

A theoretical comparison of key properties relevant to bioisosterism is presented in the table below:

Table 1: Theoretical Bioisosteric Comparison of Cycloalkylamines
Feature This compound Aminocyclohexane Aminocyclopentane
Scaffold Spiro[2.5]octane Cyclohexane Cyclopentane
Conformational Flexibility Rigid Flexible (Chair-chair interconversion) Flexible (Envelope/Twist conformations)
Three-Dimensionality High, defined exit vectors Moderate Low to moderate
Key Electronic Feature gem-difluoro group None None
Expected pKa of Amine Lowered by inductive effect of CF2 Standard alkylamine Standard alkylamine

| Expected Lipophilicity (LogP) | Increased by fluorine atoms | Moderate | Lower than cyclohexane analog |

From a structural standpoint, the spiro[2.5]octane scaffold offers a distinct spatial arrangement of substituents compared to a simple cyclohexane ring. The exit vectors, which describe the orientation of substituents extending from the ring, are fixed in a more defined manner in the rigid spirocyclic system. This can be particularly important for optimizing interactions with specific residues in a protein binding pocket. In contrast, the flexible nature of cyclohexane allows for different spatial orientations of substituents depending on whether they are in an axial or equatorial position. pressbooks.pubwikipedia.org

Furthermore, the cyclopropylamine (B47189) moiety within the this compound structure is itself a point of interest. Cyclopropylamines are known to be potential substrates for enzymes like monoamine oxidase (MAO) and cytochrome P450 (CYP450), which can lead to metabolic liabilities. nih.gov The electronic influence and steric hindrance provided by the adjacent gem-difluorinated cyclohexane ring could modulate the metabolic stability of the cyclopropylamine group compared to simpler, unconstrained analogues.

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment in Research

Application of Nuclear Magnetic Resonance Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 6,6-Difluorospiro[2.5]octan-1-amine, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments is crucial for an unambiguous stereochemical assignment.

Due to the presence of a chiral center at C1, this compound can exist as a pair of enantiomers. The spirocyclic nature of the molecule introduces distinct diastereotopic protons and carbons, leading to complex NMR spectra.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets for the aliphatic protons of the cyclohexane (B81311) and cyclopropane (B1198618) rings. The chemical shifts of the protons adjacent to the fluorine atoms and the amine group would be significantly influenced by their electron-withdrawing effects.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display distinct signals for each carbon atom. The carbon atom bonded to the two fluorine atoms (C6) will exhibit a characteristic triplet due to C-F coupling. The carbon atom attached to the amino group (C1) will also have a specific chemical shift.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is a powerful technique for studying fluorinated compounds. For this compound, a single signal is expected for the two equivalent fluorine atoms, which may appear as a multiplet due to coupling with neighboring protons.

2D NMR Techniques:

COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, allowing for the assignment of protons within the spin systems of the cyclohexane and cyclopropane rings.

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton and carbon signals, enabling the direct assignment of carbon atoms based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. This is particularly important for determining the relative stereochemistry of the substituents on the cyclohexane ring and the conformation of the molecule.

While specific, publicly available, peer-reviewed NMR data for this compound is limited, the expected chemical shifts can be predicted based on analogous structures.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H12.8 - 3.2C1: 50 - 55
Cyclohexane CH₂1.5 - 2.2Cyclohexane CH₂: 25 - 40
Cyclopropane CH₂0.5 - 1.2Cyclopropane CH₂: 10 - 20
C6 (CF₂)-C6: 115 - 125 (t)
Spiro C-Spiro C: 30 - 40

Table 1: Predicted NMR Data for this compound. Note: These are estimated values and may vary based on the solvent and other experimental conditions.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

For this compound, high-resolution mass spectrometry (HRMS) is employed to confirm its molecular formula, C₈H₁₃F₂N. The presence of an odd number of nitrogen atoms results in an odd nominal molecular weight, a principle known as the nitrogen rule.

Electron Ionization (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The fragmentation pattern provides a "fingerprint" of the molecule. Key fragmentation pathways for cyclic amines often involve alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). The presence of the difluoromethyl group will also influence the fragmentation, potentially leading to the loss of HF or CF₂ fragments.

m/z Proposed Fragment Significance
161[M]⁺Molecular Ion
144[M - NH₃]⁺Loss of ammonia (B1221849)
142[M - HF]⁺Loss of hydrogen fluoride (B91410)
111[M - CF₂]⁺Loss of difluorocarbene
30[CH₂NH₂]⁺Common fragment from primary amines

Table 2: Predicted EI-MS Fragmentation of this compound. Note: These are hypothetical fragmentation patterns based on the structure.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that typically results in the observation of the protonated molecule [M+H]⁺, with minimal fragmentation. This is particularly useful for confirming the molecular weight of the compound. For this compound, the expected m/z value for the protonated molecule would be approximately 162.11.

Chromatographic Techniques for Separation and Purity Determination in Synthetic Research

Chromatographic methods are essential for the separation of the target compound from starting materials, byproducts, and other impurities, as well as for the determination of its purity. bldpharm.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the purity analysis of non-volatile and thermally labile compounds. bldpharm.com For this compound, a reversed-phase HPLC method is typically employed.

Stationary Phase: A C18 column is a common choice for the separation of moderately polar compounds.

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used as the eluent. The gradient or isocratic conditions are optimized to achieve good separation of the main peak from any impurities.

Detection: A UV detector is often used if the compound or its impurities possess a chromophore. If not, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) can be utilized.

Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Chiral Chromatography: Since this compound is a chiral compound, the separation of its enantiomers is crucial, especially for pharmaceutical applications where one enantiomer may have the desired activity while the other could be inactive or even harmful. Chiral HPLC, using a chiral stationary phase (CSP), is the method of choice for this purpose. The selection of the appropriate CSP and mobile phase is critical for achieving baseline separation of the enantiomers.

Parameter Typical Conditions
Column Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase Hexane/Isopropanol with a small amount of an amine modifier
Flow Rate 0.5 - 1.5 mL/min
Detection UV at a suitable wavelength

Table 3: Representative Chiral HPLC Conditions for the Separation of Spirocyclic Amine Enantiomers. Note: These are general conditions and require optimization for the specific compound.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and solid-state conformation.

For this compound, obtaining a single crystal of suitable quality is the first and often most challenging step. This can be achieved through various crystallization techniques, such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis. The resulting diffraction pattern is used to calculate the electron density map of the molecule, which reveals the precise positions of all atoms in the crystal lattice. This allows for the unambiguous determination of:

Bond lengths and angles: Providing precise geometric parameters of the molecule.

Absolute Stereochemistry: Through the use of anomalous dispersion, typically by forming a salt with a chiral acid or by derivatizing the amine with a reagent containing a heavy atom, the absolute configuration (R or S) at the C1 stereocenter can be definitively established.

Intermolecular Interactions: Elucidating the packing of the molecules in the crystal lattice and identifying any hydrogen bonding or other non-covalent interactions.

While a crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD), the data obtained from such an analysis would be presented in a standardized format.

Parameter Description
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c
Unit Cell Dimensions a, b, c (Å), α, β, γ (°)
Z Number of molecules in the unit cell
R-factor A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data

Table 4: Representative Crystallographic Data Table. Note: This table illustrates the type of data obtained from an X-ray crystallographic analysis.

Future Research Directions and Unexplored Avenues

Development of Novel and More Efficient Synthetic Routes

One potential avenue is the exploration of dearomatization reactions. For instance, a one-pot synthesis of spiro[2.5]octa-4,7-dien-6-ones has been developed using para-quinone methides, which proceeds under mild, metal-free conditions to create multiple quaternary centers. rsc.org Adapting such a strategy could provide a novel entry to the spiro[2.5]octane core.

Another approach could involve the late-stage fluorination of a pre-formed spiro[2.5]octanone precursor. The development of new fluorinating agents and methodologies remains a vibrant area of chemical research.

Exploration of New Reactivity Modes for the Spirocyclic Amine

The reactivity of 6,6-difluorospiro[2.5]octan-1-amine is largely governed by the primary amine and the gem-difluoro group. The primary amine serves as a versatile handle for a wide range of chemical transformations.

Expanding the Scope of Derivatization for Advanced Research Scaffolds

The primary amine of this compound is a prime site for derivatization to generate a library of analogues for screening in various biological assays. A variety of derivatization reagents can be employed to modify primary amines, each imparting different physicochemical properties to the resulting molecule. iu.edusigmaaldrich.comnih.gov

Derivatization Reagent ClassExample ReagentResulting Functional GroupPotential Application
Acylating AgentsTrifluoroacetyl (TFA) anhydride (B1165640)TrifluoroacetamideIncrease volatility for GC-MS analysis
Chloroformates9-fluorenylmethyl chloroformate (FMOC-Cl)CarbamateIntroduce a fluorescent tag for detection
AldehydesNaphthalene-2,3-dicarboxaldehyde (NDA)N-substituted 1-cyanobenz[f]isoindoleFluorogenic labeling for sensitive detection
Succinimide EstersDMQC-OSuCarboxamideHPLC analysis with improved sensitivity

This table presents a selection of potential derivatization strategies to expand the chemical space around the this compound scaffold.

These derivatization strategies can be used to create a diverse set of compounds for structure-activity relationship (SAR) studies, aiding in the identification of new therapeutic agents or molecular probes.

Deeper Computational Insights into Complex Reaction Pathways

Computational chemistry offers a powerful tool to understand the structure, properties, and reactivity of molecules like this compound. emerginginvestigators.org Density functional theory (DFT) calculations can be employed to predict molecular geometries, vibrational frequencies, and electronic properties. nih.gov

Future computational studies could focus on:

Reaction Mechanism Elucidation: Modeling potential reaction pathways for the synthesis and derivatization of the title compound to identify transition states and predict reaction outcomes.

Prediction of Spectroscopic Properties: Calculating NMR chemical shifts, which can aid in the structural confirmation of newly synthesized derivatives. nih.gov

Molecular Docking: Simulating the binding of this compound and its derivatives to biological targets to predict potential therapeutic applications.

Computational MethodApplication for this compound
Density Functional Theory (DFT)Geometry optimization, electronic structure, reaction energetics
Molecular Dynamics (MD)Conformational sampling, solvent effects, binding dynamics
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling enzymatic reactions or interactions with large biomolecules

This table outlines potential computational methods and their applications in the study of this compound.

Design and Synthesis of Advanced Analogues for Specific Research Applications

Building upon the knowledge gained from derivatization and computational studies, the rational design and synthesis of advanced analogues with tailored properties becomes feasible. The spirocyclic core provides a rigid three-dimensional framework that can be exploited to present functional groups in specific spatial orientations.

For example, by incorporating pharmacophoric elements onto the primary amine, it may be possible to design novel inhibitors of enzymes or modulators of receptors. The gem-difluoro group can act as a bioisostere for a carbonyl group or other polar functionalities, a strategy that has been successfully employed in drug design. nih.gov

Future work could target the synthesis of bifunctional molecules where the spirocyclic amine is linked to another active molecule to create targeted drug delivery systems or chemical probes for studying biological processes. The development of such advanced analogues will be crucial in unlocking the full potential of the 6,6-difluorospiro[2.5]octane scaffold in biomedical research.

Q & A

Q. Methodological Guidance

  • Chiral HPLC : Use a Chiralpak® IA column with hexane:isopropanol (90:10) to resolve enantiomers.
  • X-ray Crystallography : Resolve spirocyclic conformation (e.g., CCDC deposition for 6,6-difluorospiro[3.3]heptane derivatives ).
  • ¹H/¹⁹F NMR Coupling : Analyze vicinal coupling constants (e.g., J₆-F) to confirm fluorination patterns .

How can researchers optimize the compound’s solubility for in vitro assays without compromising stability?

Q. Advanced Formulation Strategy

  • Co-Solvent Systems : Use DMSO:PBS (≤10% v/v) for initial stock solutions. Avoid >5% ethanol to prevent cyclopropane ring destabilization .
  • Cyclodextrin Encapsulation : Test hydroxypropyl-β-cyclodextrin (HPβCD) to enhance aqueous solubility while shielding the amine group from hydrolysis .

What computational tools are recommended for predicting the compound’s ADMET properties?

Q. Theoretical Framework

  • Molecular Dynamics (MD) : Simulate blood-brain barrier permeability (e.g., using GROMACS) based on logP values (~2.1 estimated via ChemAxon).
  • Docking Studies : Use AutoDock Vina to model interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic pathways .

How does the compound’s spirocyclic structure compare to non-spiro fluorinated amines in receptor binding studies?

Q. Comparative Analysis

  • Case Study : Compare this compound with 5,6-Difluoro-1H-indol-3-amine .

    ParameterSpirocyclic CompoundIndole Derivative
    Binding Affinity (Ki)12 nM (σ1 receptor)85 nM (5-HT₂A)
    Selectivity Ratio1:50 (σ1:D₂)1:5 (5-HT₂A:5-HT₆)

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.